N-(4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide
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Overview
Description
The compound “N-(4-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . This compound is related to the class of compounds known as fentanyl analogues, which are synthetic opioids .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a piperazine ring, and an acetamide group . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The piperazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms. The acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .Scientific Research Applications
Bioactive Metabolites Discovery
- Marine Actinobacteria: A study identified bioactive metabolites, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, from marine actinobacterium Streptomyces sp. These compounds were evaluated for cytotoxic activities, demonstrating the potential of similar structures in marine biology and pharmacology research (Sobolevskaya et al., 2007).
Antipsychotic Agent Development
- N-aryl-N'-benzylpiperazines: Research on N1-(2-Alkoxyphenyl)piperazines, which possess similarities in structure and pharmacophoric elements, explored their potential as antipsychotic agents. The study focused on their binding affinity to D2, 5-HT1A, and alpha 1-adrenergic receptors, contributing to the development of novel antipsychotic medications (Reitz et al., 1995).
Acetylcholinesterase Inhibition
- Thiazole-Piperazines: New 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were synthesized and evaluated as acetylcholinesterase inhibitors, indicating potential for treating neurodegenerative diseases (Yurttaş et al., 2013).
Chemoselective Synthesis
- Immobilized Lipase in Acetylation: Research demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435, highlighting the importance of similar compounds in synthetic organic chemistry and drug synthesis processes (Magadum & Yadav, 2018).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene-based analogs interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to inhibit tyrosinase, an enzyme involved in melanin production .
Biochemical Pathways
Thiophene-based analogs are known to interact with various biochemical pathways due to their diverse biological activities . For example, some thiophene derivatives have been found to inhibit tyrosinase, suggesting they may affect melanin synthesis pathways .
Pharmacokinetics
The pharmacokinetic properties of thiophene-based analogs can vary widely depending on their specific chemical structure .
Result of Action
For example, some thiophene derivatives have been found to induce nuclear features such as chromatin fragmentation and condensation .
Action Environment
The activity of thiophene-based analogs can be influenced by various factors, including the specific biological environment in which they are acting .
Properties
IUPAC Name |
N-[4-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-14(23)20-16-6-4-15(5-7-16)19(25)22-10-8-21(9-11-22)13-17(24)18-3-2-12-26-18/h2-7,12,17,24H,8-11,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVAFBJJAYMMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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